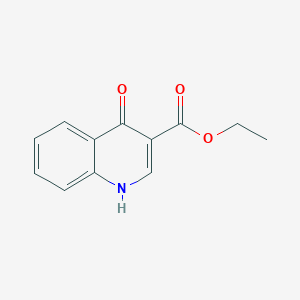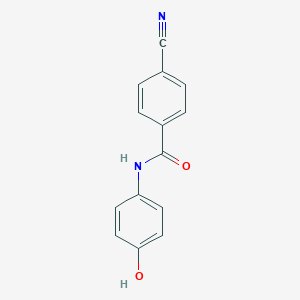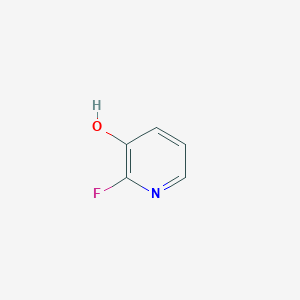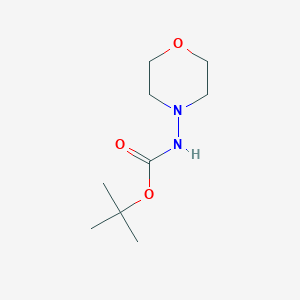
Tert-butyl N-morpholin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-morpholin-4-ylcarbamate, also known as S-(+)-Tert-butylisothiourea (TBITU), is a commonly used reagent in organic chemistry. It is a white crystalline powder that is soluble in many organic solvents. TBITU is used as a coupling reagent for peptide synthesis, and it is also used in the synthesis of other organic compounds.
Mecanismo De Acción
TBITU acts as a coupling reagent by activating the carboxylic acid group of the amino acid and forming an intermediate species. This intermediate species then reacts with the amino group of the next amino acid, forming a peptide bond. TBITU is highly effective at this process due to its ability to form stable intermediates.
Efectos Bioquímicos Y Fisiológicos
TBITU does not have any known biochemical or physiological effects. It is used solely as a reagent in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBITU has several advantages for lab experiments. It is highly effective at peptide synthesis, producing high yields and purity. It is also relatively inexpensive and easy to use. However, TBITU has some limitations. It can be toxic if ingested or inhaled, and it can cause skin and eye irritation. It should be handled with care and disposed of properly.
Direcciones Futuras
There are several future directions for TBITU research. One area of interest is the development of new coupling reagents that are more efficient and produce higher yields. Another area of interest is the use of TBITU in the synthesis of more complex peptides and proteins. Additionally, there is potential for TBITU to be used in other areas of organic chemistry beyond peptide synthesis. Research in these areas could lead to new discoveries and applications for TBITU.
Métodos De Síntesis
TBITU can be synthesized by reacting tert-butyl isocyanate with morpholine-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
TBITU is widely used in scientific research for peptide synthesis. It is used as a coupling reagent to join amino acids together to form peptides. TBITU has been shown to be highly effective in peptide synthesis, producing high yields and purity.
Propiedades
Número CAS |
150884-54-1 |
|---|---|
Nombre del producto |
Tert-butyl N-morpholin-4-ylcarbamate |
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl N-morpholin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)10-11-4-6-13-7-5-11/h4-7H2,1-3H3,(H,10,12) |
Clave InChI |
GKKKHXCGGHBIEL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN1CCOCC1 |
SMILES canónico |
CC(C)(C)OC(=O)NN1CCOCC1 |
Sinónimos |
Carbamic acid, 4-morpholinyl-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)


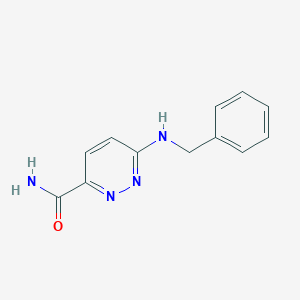

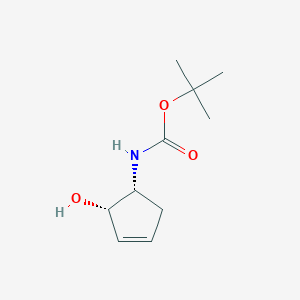
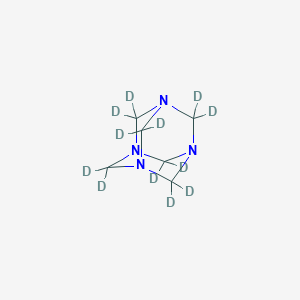
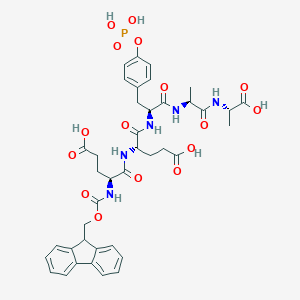
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

